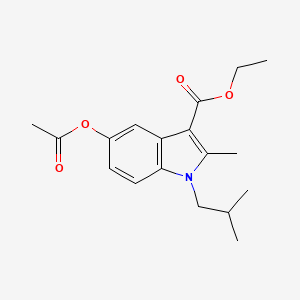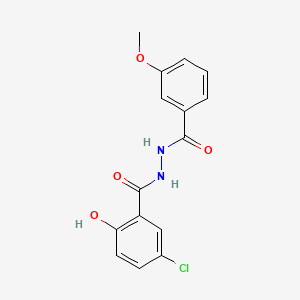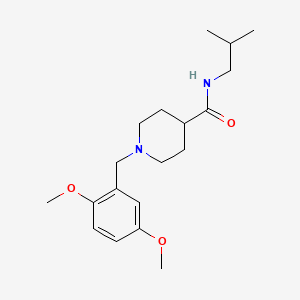![molecular formula C9H10N2O2 B5880010 6-[2-hydroxy-1-(hydroxymethyl)ethyl]nicotinonitrile](/img/structure/B5880010.png)
6-[2-hydroxy-1-(hydroxymethyl)ethyl]nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-hydroxy-1-(hydroxymethyl)ethyl]nicotinonitrile, also known as 6-Hydroxynicotinamide riboside (6-HNR), is a novel small molecule that has gained significant attention in recent years due to its potential applications in the field of medicine and scientific research. This compound is a derivative of nicotinamide riboside, which is a precursor of nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in cellular metabolism and energy production.
Applications De Recherche Scientifique
6-HNR has been shown to have several potential applications in scientific research. One of the most significant applications is its ability to increase NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. It is involved in several important cellular processes, including DNA repair, gene expression, and cell signaling. Studies have shown that increasing NAD+ levels can have several beneficial effects on cellular function, including improved mitochondrial function, increased resistance to oxidative stress, and enhanced DNA repair.
Mécanisme D'action
The mechanism of action of 6-HNR involves its conversion to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide riboside kinase (NRK). NMN is then converted to NAD+ by the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT). This process results in an increase in cellular NAD+ levels, which can have several beneficial effects on cellular function.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 6-HNR. One study showed that 6-HNR supplementation can improve mitochondrial function and increase resistance to oxidative stress in muscle cells. Another study showed that 6-HNR can enhance DNA repair and increase lifespan in mice. Additionally, 6-HNR has been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-HNR for lab experiments is its ability to increase cellular NAD+ levels without affecting other cellular processes. This makes it an ideal tool for studying the effects of NAD+ on cellular function. However, one limitation of 6-HNR is its relatively high cost compared to other NAD+ precursors such as nicotinamide riboside.
Orientations Futures
There are several future directions for research on 6-HNR. One area of interest is its potential applications in the treatment of age-related diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential applications in the field of sports medicine, where it may be used to enhance athletic performance and improve recovery from injury. Additionally, further research is needed to investigate the long-term effects of 6-HNR supplementation and to optimize its synthesis and purification methods.
Méthodes De Synthèse
The synthesis of 6-HNR involves the reaction of nicotinamide riboside with formaldehyde and hydrogen cyanide in the presence of a catalyst. This method was first described by Bieganowski and Brenner in 2004 and has since been optimized by several research groups. The yield of this reaction is typically high, and the purity of the resulting compound can be achieved through various purification techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
6-(1,3-dihydroxypropan-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-3-7-1-2-9(11-4-7)8(5-12)6-13/h1-2,4,8,12-13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTLWNGPIHXJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5656697 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)



![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)


![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)
![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)

![2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)
![2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)
